2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide
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Overview
Description
2-Chloro-4,5-difluoro-N~1~-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, difluoro, nitro, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N~1~-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-difluoro-N~1~-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The chloro and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Chloro-4,5-difluoro-N~1~-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N~1~-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5-difluoro-N~1~-[3-nitro-5-(methylsulfanyl)phenyl]benzamide
- 2-Chloro-4,5-difluoro-N~1~-[3-nitro-5-(ethylsulfanyl)phenyl]benzamide
Uniqueness
2-Chloro-4,5-difluoro-N~1~-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide is unique due to the presence of the phenylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs with different sulfanyl substituents
Properties
Molecular Formula |
C19H11ClF2N2O3S |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-(3-nitro-5-phenylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C19H11ClF2N2O3S/c20-16-10-18(22)17(21)9-15(16)19(25)23-11-6-12(24(26)27)8-14(7-11)28-13-4-2-1-3-5-13/h1-10H,(H,23,25) |
InChI Key |
WICHCEKXPJDBQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
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